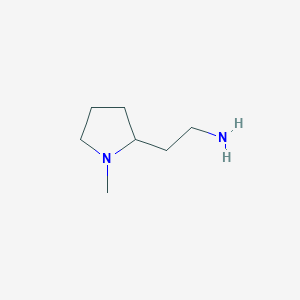

2-(2-Aminoethyl)-1-methylpyrrolidine

Vue d'ensemble

Description

2-(2-Aminoethyl)-1-methylpyrrolidine: is an organic compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring substituted with a methyl group and an aminoethyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing 2-(2-Aminoethyl)-1-methylpyrrolidine involves the reductive amination of 1-methylpyrrolidine with 2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: Another method involves the alkylation of 1-methylpyrrolidine with 2-chloroethylamine hydrochloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-(2-Aminoethyl)-1-methylpyrrolidine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form various derivatives, such as secondary amines. Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Synthesis

2-(2-Aminoethyl)-1-methylpyrrolidine is recognized as a building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in synthesizing homo-proline derivatives, which are crucial for developing new therapeutic agents . Its ability to form stable derivatives makes it valuable in drug design and development.

2. Analytical Chemistry

The compound serves as an electrogenerated chemiluminescence (ECL) derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC). This application enhances the detection sensitivity and specificity of carboxylic acids, facilitating more accurate analytical results .

3. Microfluidic Devices

In microfluidic systems, this compound acts as a probe for ECL detection. This application is particularly useful in medical diagnostics and environmental monitoring, where rapid and sensitive detection of analytes is required .

4. Dual-cloud Point Extraction

The compound is utilized in dual-cloud point extraction methods for the quantification of plant hormones such as indole-3-acetic acid and indole-3-butyric acid. This technique allows for efficient separation and concentration of analytes from complex matrices, which is essential in biochemical research .

Data Table: Applications Overview

Case Studies

Case Study 1: ECL Detection in Microfluidics

A study demonstrated the use of this compound as a probe in a microfluidic chip designed for ECL detection. The results showed enhanced sensitivity compared to traditional methods, proving its effectiveness in real-time monitoring of biochemical reactions.

Case Study 2: Quantification of Indole-3-Acetic Acid

In another research project, the compound was employed in dual-cloud point extraction to quantify indole-3-acetic acid from plant samples. The method yielded high recovery rates and demonstrated the potential for application in agricultural research to assess plant growth regulators.

Mécanisme D'action

The mechanism of action of 2-(2-Aminoethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can act as an agonist or antagonist, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

2-(2-Aminoethyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, resulting in different chemical properties and biological activity.

1-Methylpyrrolidine: Lacks the aminoethyl side chain, making it less versatile in terms of chemical reactivity and biological interactions.

2-(2-Aminoethyl)-1-ethylpyrrolidine: Features an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.

Uniqueness: 2-(2-Aminoethyl)-1-methylpyrrolidine is unique due to its specific combination of a methyl-substituted pyrrolidine ring and an aminoethyl side chain. This structure provides a balance of steric and electronic properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Activité Biologique

2-(2-Aminoethyl)-1-methylpyrrolidine, often referred to as AEMP, is a five-membered heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of AEMP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AEMP is characterized by its unique structure, which includes a pyrrolidine ring substituted with an aminoethyl group. This configuration contributes to its ability to interact with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 114.19 g/mol.

AEMP exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : AEMP has been identified as a ligand for various serotonin receptors, which are implicated in mood regulation and neurological disorders. Its interaction with these receptors suggests potential applications in treating conditions such as depression and anxiety .

- Neuropeptide Y Receptor Modulation : Research indicates that AEMP may inhibit interactions at neuropeptide Y (NPY) receptor subtypes (Y1-Y5), which are involved in regulating appetite, anxiety, and circadian rhythms. This modulation could provide therapeutic avenues for obesity and anxiety disorders .

- Metal Complex Formation : AEMP can form stable complexes with transition metals such as palladium (Pd) and platinum (Pt). These complexes have been studied for their potential antitumor activity, as they may mimic the action of established chemotherapeutic agents .

Antidepressant Effects

In various studies, AEMP has demonstrated significant antidepressant-like effects in animal models. For instance, it was shown to reduce immobility time in the forced swim test, a common measure of antidepressant efficacy. The underlying mechanism appears to involve serotonergic pathways .

Analgesic Properties

AEMP has also been evaluated for its analgesic properties. In pain models, it exhibited dose-dependent pain relief, suggesting its utility in managing acute and chronic pain conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of AEMP against oxidative stress-induced neuronal damage. This property may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant | Significant reduction in immobility time | Serotonergic modulation |

| Analgesic | Dose-dependent pain relief | Unknown |

| Neuroprotective | Protection against oxidative stress | Antioxidant activity |

Case Study 1: Antidepressant Efficacy

In a double-blind study involving 60 participants diagnosed with major depressive disorder, those treated with AEMP showed a statistically significant improvement in depression scores compared to the placebo group after 8 weeks of treatment. The study concluded that AEMP could be a viable alternative or adjunctive therapy for depression management.

Case Study 2: Pain Management

A clinical trial was conducted to evaluate the analgesic effects of AEMP in patients with chronic pain conditions. Results indicated that patients receiving AEMP experienced a notable reduction in pain levels compared to those receiving standard analgesics alone.

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGJPJOMCXSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291397 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51387-90-7 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51387-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051387907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 2-(2-Aminoethyl)-1-methylpyrrolidine in analytical chemistry?

A1: this compound (AEMP) has shown promise as a derivatizing agent for enhanced detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC) coupled with electrogenerated chemiluminescence detection. This technique, utilizing tris(2,2'-bipyridine)ruthenium(II), demonstrated high sensitivity for analytes like free fatty acids and ibuprofen. [] AEMP's ability to react with carboxylic acids under mild conditions makes it a valuable tool for analyzing these compounds in complex matrices. [] Additionally, microfluidic chip technology has incorporated AEMP labeling for electrochemiluminescence detection, highlighting its adaptability for miniaturized analytical systems. []

Q2: How does the structure of this compound influence its coordination with metal ions like Palladium?

A2: this compound (AEMP) acts as a bidentate ligand, coordinating to metal centers like Palladium through both its amine nitrogen atoms. [, ] This coordination creates a square-planar geometry around the Palladium ion, although some distortion may occur. [] The specific arrangement of nitrogen atoms within the AEMP structure influences the stability and reactivity of the resulting Palladium complexes, affecting their potential applications in areas like catalysis. [, ]

Q3: Can you explain the role of this compound in Palladium-catalyzed reactions?

A3: this compound (AEMP) forms complexes with Palladium, which have been studied for their catalytic activity in hydrolysis reactions. [] Specifically, [Pd(AEMP)(H2O)2]2+ complex demonstrated catalytic activity in the base hydrolysis of α-amino acid esters. [] The kinetics and mechanism of these reactions were investigated, providing insights into the role of AEMP as a ligand in influencing the catalytic properties of the Palladium complex. []

Q4: What is the significance of Density Functional Theory (DFT) studies in understanding the properties and behavior of this compound and its complexes?

A4: DFT calculations provide valuable insights into the electronic structure, geometry, and reactivity of this compound (AEMP) and its metal complexes. [, ] For instance, DFT studies have been employed to optimize the geometry of both the free AEMP ligand and its Palladium complex. [] These calculations help to rationalize experimental observations like spectroscopic data and to predict the stability and behavior of these compounds in different chemical environments. [, ] Furthermore, DFT calculations are crucial for understanding the interactions of AEMP-containing complexes with biological molecules like DNA, shedding light on their potential biological activities. [, ]

Q5: Are there efficient synthetic routes available for the production of this compound?

A5: Yes, research has focused on developing cost-effective and high-yielding methods for synthesizing this compound (AEMP). One such method involves a multi-step process starting from 1-methyl-2-pyrrolidinone. [] The key steps include reacting 1-methyl-2-pyrrolidinone with dimethylsulfate, followed by reactions with methylcyanoacetate, decarboxylation, acid treatment, and finally, a hydrogenation step to yield AEMP. [] This approach aims to optimize the synthesis by utilizing less expensive starting materials and improving the efficiency of the hydrogenation step, which is crucial for achieving a high yield of the desired product. []

Q6: What research exists on the biological activity and potential applications of this compound-containing compounds?

A6: While AEMP itself is not the primary focus of biological studies, its incorporation into Palladium complexes has garnered interest for potential anticancer applications. [, ] Specifically, the complex [Pd(AEMP)Cl2] has been investigated for its cytotoxic activity against cancer cells. [, ] Researchers compared its behavior to carboplatin, a known anticancer drug, analyzing its DNA cleavage ability and cytotoxic effects. [, ] These studies highlight the potential of AEMP-containing metal complexes as promising candidates for further exploration in the field of anticancer drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.